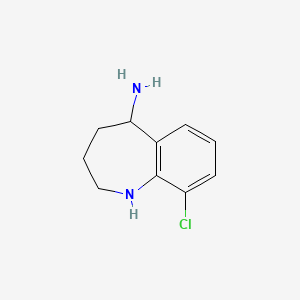
9-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine is a heterocyclic compound that belongs to the class of azepines. Azepines are seven-membered nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 9th position and an amine group at the 5th position on the benzo[b]azepine ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 2-chloroaniline with a suitable aldehyde or ketone in the presence of a reducing agent can yield the desired azepine derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized one-pot synthesis techniques that allow for the efficient and scalable production of the compound. These methods often utilize recyclable catalysts and environmentally friendly solvents to minimize waste and reduce production costs .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The chlorine atom at the 9th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized azepine derivatives .
Wissenschaftliche Forschungsanwendungen
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of 9-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .
Vergleich Mit ähnlichen Verbindungen
- 7-Chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one
- 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Comparison: Compared to similar compounds, 9-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine is unique due to the presence of the amine group at the 5th position, which can significantly influence its chemical reactivity and biological activity. The chlorine atom at the 9th position also contributes to its distinct properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
886367-30-2 |
|---|---|
Molekularformel |
C10H13ClN2 |
Molekulargewicht |
196.67 g/mol |
IUPAC-Name |
9-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine |
InChI |
InChI=1S/C10H13ClN2/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8/h1,3-4,9,13H,2,5-6,12H2 |
InChI-Schlüssel |
FDGONPCWDYGXKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C(C(=CC=C2)Cl)NC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine](/img/structure/B14851356.png)
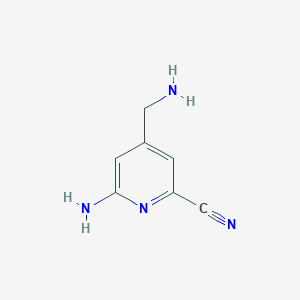
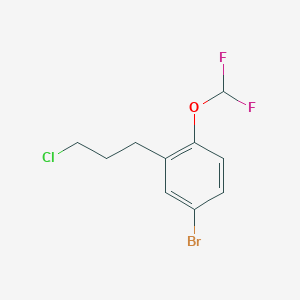

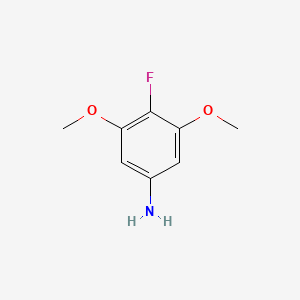

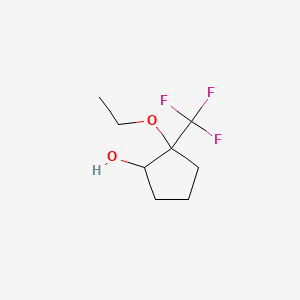
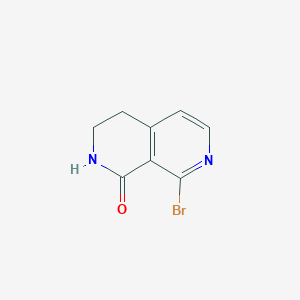
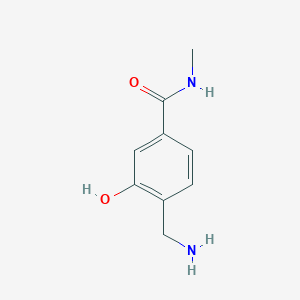

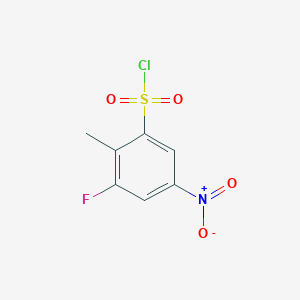
![3-[2-methoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14851428.png)
